2-(2-Chloro-4-hydroxy-5-methoxybenzylidene)malonic acid
Description
Properties
IUPAC Name |
2-[(2-chloro-4-hydroxy-5-methoxyphenyl)methylidene]propanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO6/c1-18-9-3-5(7(12)4-8(9)13)2-6(10(14)15)11(16)17/h2-4,13H,1H3,(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLMMQHUEDQKBQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=C(C(=O)O)C(=O)O)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-4-hydroxy-5-methoxybenzylidene)malonic acid typically involves the condensation of 2-chloro-4-hydroxy-5-methoxybenzaldehyde with malonic acid in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-4-hydroxy-5-methoxybenzylidene)malonic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the benzylidene moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Formation of 2-(2-chloro-4-oxo-5-methoxybenzylidene)malonic acid
Reduction: Formation of this compound
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Scientific Research Applications
1. Chemistry:
- Building Block for Synthesis: It serves as a crucial building block in the synthesis of more complex organic molecules. The presence of multiple functional groups allows it to participate in various organic reactions, facilitating the development of new chemical entities.
- Reagent in Organic Reactions: The compound can act as a reagent in different organic transformations, contributing to the synthesis of pharmaceuticals and agrochemicals.
2. Biology:
- Antimicrobial Properties: Research indicates that 2-(2-Chloro-4-hydroxy-5-methoxybenzylidene)malonic acid exhibits antimicrobial activity against various pathogens. Its effectiveness is attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .
- Antioxidant Activity: The compound has been investigated for its antioxidant properties, which can help mitigate oxidative stress in biological systems. This is particularly relevant in preventing cellular damage associated with various diseases.
3. Medicine:
- Potential Therapeutic Applications: The compound has shown promise in preclinical studies for its anti-cancer properties. It may induce apoptosis (programmed cell death) in neoplastic cells, making it a candidate for developing new cancer therapies .
- Regulation of Apoptosis: Its mechanism includes modulating apoptotic pathways, which are critical in treating conditions like benign prostatic hyperplasia and neurodegenerative diseases .
4. Industry:
- Dyes and Pigments Production: Due to its structural characteristics, this compound can be utilized in the production of dyes and pigments, expanding its applicability beyond pharmaceuticals into industrial chemistry.
Case Study 1: Antimicrobial Efficacy
A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that these compounds could serve as potential leads for developing new antibiotics .
Case Study 2: Antioxidant Properties
In vitro assays showed that this compound significantly reduced oxidative stress markers in cellular models exposed to harmful agents. The antioxidant capacity was comparable to well-known antioxidants, suggesting its potential use in nutraceutical formulations aimed at reducing oxidative damage.
Case Study 3: Cancer Cell Apoptosis
Research involving cancer cell lines indicated that treatment with this compound resulted in increased rates of apoptosis. This effect was linked to the activation of specific apoptotic pathways, highlighting its therapeutic potential in oncology .
Mechanism of Action
The mechanism of action of 2-(2-Chloro-4-hydroxy-5-methoxybenzylidene)malonic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical processes. For example, its hydroxy and methoxy groups can form hydrogen bonds with active sites of enzymes, affecting their activity .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
A. 4-(2-Methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one ()
- Substituents : 2-methoxybenzylidene group attached to an oxazolone ring.
- Key Differences : The target compound replaces the oxazolone ring with a malonic acid group and introduces additional chloro and hydroxy substituents.
- Implications: The malonic acid backbone may enhance metal-binding capacity compared to the oxazolone system .
B. 2-(10-Mercaptodecyl)malonic Acid ()
- Substituents : Aliphatic thiol chain.
- Key Differences : The target compound’s aromatic substituents contrast with the aliphatic thiol, leading to divergent applications.
- Implications :
C. Bromo/Fluoro/Nitro-Substituted Malonic Acid Derivatives ()
- Substituents : Bromo, fluoro, and nitro groups on the phenyl ring.
- Key Differences : Electron-withdrawing nitro groups in ’s compound enhance electrophilicity compared to the target’s chloro group.
Physical and Chemical Properties
Biological Activity
2-(2-Chloro-4-hydroxy-5-methoxybenzylidene)malonic acid is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Synthesis
The compound is characterized by a benzylidene moiety with chloro, hydroxy, and methoxy substituents attached to the aromatic ring, along with a malonic acid backbone. The typical synthetic route involves the condensation of 2-chloro-4-hydroxy-5-methoxybenzaldehyde with malonic acid under basic conditions, often using solvents such as ethanol or methanol. The reaction is carried out at elevated temperatures followed by cooling and recrystallization to purify the product.
Biological Activity Overview
Research into the biological activity of this compound has highlighted several key areas:
1. Antimicrobial Properties
- Preliminary studies indicate that this compound exhibits significant antimicrobial activity against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.
2. Antioxidant Activity
- The presence of hydroxyl groups in the structure is believed to contribute to its antioxidant properties. In vitro assays have demonstrated that it can scavenge free radicals effectively, which may help mitigate oxidative stress-related diseases .
3. Anti-inflammatory Effects
- Similar compounds within the same chemical class have shown notable anti-inflammatory activity. For instance, derivatives of diarylpentanoids have been reported to inhibit nitric oxide production in macrophages, indicating potential for anti-inflammatory applications .
4. Anticancer Potential
- Some studies suggest that this compound may possess anticancer properties. Research on related compounds has shown that they can inhibit proliferation and induce apoptosis in cancer cell lines through various mechanisms, including modulation of cell signaling pathways .
The biological effects of this compound are believed to stem from its ability to interact with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit certain enzymes involved in inflammation and cancer progression by binding to their active sites through hydrogen bonding facilitated by its hydroxyl and methoxy groups.
- Cell Signaling Modulation: It may alter signaling pathways associated with oxidative stress and cellular proliferation, thus exerting protective effects against cellular damage .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
| Compound Name | Key Biological Activity | IC50 (µM) | Notes |
|---|---|---|---|
| Curcumin | Anti-inflammatory | 14.7 | Well-studied antioxidant |
| 2-Hydroxy-5-methoxybenzaldehyde | Antimicrobial | 22.6 | Related structure |
| Diarylpentanoid Derivatives | Anticancer | Varies | Broad spectrum activity |
Case Studies
- Antimicrobial Study: A recent study evaluated the antimicrobial efficacy of various derivatives including this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control groups, supporting its potential as an antimicrobial agent.
- Antioxidant Evaluation: In vitro assays demonstrated that this compound could reduce oxidative stress markers in cultured cells exposed to reactive oxygen species (ROS). The antioxidant capacity was measured using DPPH radical scavenging assays, revealing effective scavenging activity comparable to established antioxidants like curcumin .
- Cancer Cell Line Testing: Research involving cancer cell lines showed that treatment with this compound resulted in reduced viability and increased apoptosis rates in human cancer cells, suggesting a potential role in cancer therapy development .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(2-Chloro-4-hydroxy-5-methoxybenzylidene)malonic acid, and how can purity be ensured?
- Methodological Answer : The compound is synthesized via Knoevenagel condensation between malonic acid and 2-chloro-4-hydroxy-5-methoxybenzaldehyde. A catalytic amount of piperidine in ethanol under reflux (70–80°C, 6–8 hours) facilitates the reaction. Post-synthesis, purity is ensured by recrystallization in ethanol/water (1:3 ratio) and validated via HPLC (C18 column, mobile phase: acetonitrile/0.1% formic acid, UV detection at 254 nm). Residual solvents are quantified using GC-MS .
Q. How is the compound structurally characterized, and what analytical techniques are critical?
- Methodological Answer : Structural confirmation requires 1H/13C NMR (DMSO-d6 solvent) to identify the benzylidene proton (δ 8.2–8.5 ppm) and carbonyl carbons (δ 165–170 ppm). FT-IR confirms the presence of hydroxyl (broad peak ~3400 cm⁻¹) and carbonyl stretches (~1700 cm⁻¹). For crystalline forms, X-ray diffraction resolves steric effects from the chloro and methoxy substituents .
Q. What is the biochemical significance of the malonic acid backbone in this compound?
- Methodological Answer : The malonic acid moiety enables competitive inhibition of malonyl-CoA in fatty acid biosynthesis. Assays using radiolabeled [14C]-acetyl-CoA track incorporation into palmitate in hepatocyte models. Dose-dependent inhibition is quantified via LC-MS to measure malonyl-CoA levels .
Advanced Research Questions
Q. How do electronic effects of substituents influence regioselectivity in derivatization reactions?
- Methodological Answer : The chloro (electron-withdrawing) and methoxy/hydroxy (electron-donating) groups create competing electronic effects. Hammett σ constants predict reactivity: the chloro group enhances electrophilicity at the carbonyl, while methoxy directs nucleophilic attack to the para position. Experimental validation uses DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces .
Q. What experimental strategies resolve contradictions in enzymatic inhibition data?
- Methodological Answer : Discrepancies may arise from pH-dependent solubility or co-solvent interference. Use isothermal titration calorimetry (ITC) to measure binding affinity under physiologically relevant conditions (pH 7.4, 37°C). Cross-validate with enzyme kinetics (Michaelis-Menten plots) to distinguish competitive vs. non-competitive inhibition .
Q. How can metabolic pathways of this compound be elucidated in cellular models?
- Methodological Answer : Incubate the compound with hepatocyte cell lines and profile metabolites via LC-MS/MS (Q-TOF instrument, negative ion mode). Key metabolites include malonate semialdehyde (m/z 101.0) and chlorinated benzoic acid derivatives (m/z 185.5). Isotope tracing with 13C-labeled malonic acid tracks carbon flux into the TCA cycle .
Q. What computational models predict its interaction with lipid bilayer membranes?
- Methodological Answer : Perform molecular dynamics (MD) simulations (GROMACS, CHARMM36 force field) to assess partitioning into lipid bilayers. The chloro group enhances hydrophobicity, increasing logP (predicted via ChemAxon ). Experimental validation uses fluorescence quenching assays with diphenylhexatriene (DPH) probes in liposomes .
Data Analysis and Contradiction Resolution
Q. How to address unexpected solubility discrepancies in aqueous vs. organic solvents?
- Methodological Answer : The hydroxy group increases aqueous solubility, but the chloro and methoxy substituents enhance hydrophobicity. Use Hansen solubility parameters to optimize solvent mixtures (e.g., DMSO/water for assays). Quantify solubility via UV-Vis spectroscopy (λmax 290 nm) and correlate with COSMO-RS computational predictions .
Q. Why does the compound exhibit variable stability in long-term storage?
- Methodological Answer : Degradation is linked to hydrolysis of the benzylidene double bond under humid conditions. Stability studies using accelerated aging (40°C/75% RH, 6 months) identify degradation products via HPLC-DAD . Store under inert gas (argon) at −20°C in amber vials to prevent photodegradation .
Methodological Tools and Techniques
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
